3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride

Description

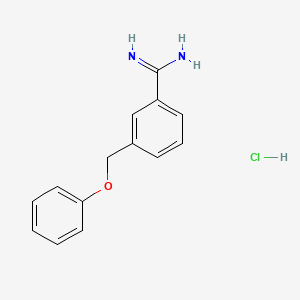

3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride (CAS: 631858-40-7) is a benzamidine derivative characterized by a phenoxymethyl substituent at the meta position of the benzene ring. Its molecular formula is C₁₄H₁₅ClN₂O, with a molecular weight of 262.74 g/mol .

Properties

IUPAC Name |

3-(phenoxymethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.ClH/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13;/h1-9H,10H2,(H3,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDDEFHBMJHWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57928-74-2 | |

| Record name | Benzenecarboximidamide, 3-(phenoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57928-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride typically involves the reaction of 3-(Phenoxymethyl)benzene-1-carboximidamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The specific synthetic route and reaction conditions may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in a range of chemical reactions, including:

- Oxidation : Can be oxidized to yield different oxidation products.

- Reduction : Undergoes reduction to form various reduced derivatives.

- Substitution : Engages in substitution reactions where functional groups are exchanged .

Biological Applications

Biochemical Assays

In biological research, 3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride is utilized in biochemical assays to investigate enzyme interactions and inhibition mechanisms. It has shown potential as an enzyme inhibitor, which can affect numerous biochemical pathways within cells .

Antimicrobial Activity

Recent studies have explored its antimicrobial properties, particularly against resistant strains of bacteria. The compound has been tested for its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the derivative .

Medical Research

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing. It is being investigated for potential uses in treating infections due to its antimicrobial properties and as a precursor in drug development for various diseases. The mechanism of action involves binding to specific molecular targets, potentially altering enzyme activities that are critical for pathogen survival .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its role as a precursor allows for the development of new compounds with tailored properties for specific applications .

Case Study 1: Antibacterial Efficacy

A study reported that derivatives of this compound exhibited enhanced antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The derivatives were tested in vitro, showing promising results that could lead to new treatments for resistant infections .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in bacterial cell division (FtsZ inhibitors). This study highlighted its potential as a lead compound for developing new antibacterial drugs targeting resistant bacteria .

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride with key analogs, focusing on substituents, physicochemical properties, and research findings:

Key Research Findings and Trends

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Compounds like 3-(Trifluoromethyl)benzene-1-carboximidamide HCl exhibit improved metabolic stability, making them suitable for antiviral applications . The chloro-difluoromethoxy analog (CAS 1909305-86-7) demonstrates enhanced antimicrobial activity due to synergistic electron withdrawal .

- Electron-Donating Groups (e.g., OCH₃, benzyloxy) : 4-(Benzyloxy)benzene-1-carboximidamide HCl (CAS 57928-60-6) shows increased lipophilicity, favoring membrane penetration in kinase inhibition studies .

Positional Isomerism :

- Ortho-substituted analogs (e.g., 2-(benzyloxy)benzene-1-carboximidamide HCl ) exhibit steric hindrance, reducing binding affinity to serine proteases compared to para-substituted derivatives .

Synthesis Challenges: The discontinuation of 3-(Phenoxymethyl)benzene-1-carboximidamide HCl may relate to difficulties in optimizing its synthetic yield or purification, as phenoxymethyl groups require careful regioselective installation .

Solubility and Pharmacokinetics: The cyclopentyloxy-methoxy derivative (CAS 1461726-85-1) demonstrates balanced solubility and bioavailability, attributed to its mixed polar/nonpolar substituents .

Biological Activity

3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride, also known as a phenoxymethyl derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄N₂O

- SMILES Notation : C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=N)N

- InChIKey : RZNBPLWRIVTCIZ-UHFFFAOYSA-N

The compound features a phenoxymethyl group attached to a benzene ring along with a carboximidamide functional group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : It may bind to receptors that modulate various physiological responses, influencing processes such as inflammation and cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Antimicrobial Effects : Preliminary data suggest that it may possess antimicrobial properties against various pathogens.

- Anti-inflammatory Activity : The compound has been observed to reduce inflammatory responses in vitro, indicating potential use in inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Studies :

- Antimicrobial Activity :

- Anti-inflammatory Research :

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes and characterization methods for 3-(Phenoxymethyl)benzene-1-carboximidamide hydrochloride?

Answer:

The synthesis typically involves coupling phenoxymethyl groups to a benzene-carboximidamide backbone, followed by hydrochlorination. Key steps include:

- Amination : Reacting 3-(phenoxymethyl)benzonitrile with ammonia under acidic conditions to form the carboximidamide intermediate.

- Salt Formation : Treating the intermediate with HCl to yield the hydrochloride salt.

Characterization Methods : - NMR Spectroscopy : To confirm structural integrity (e.g., H NMR for proton environments, C NMR for carbon backbone).

- HPLC : For purity assessment (>95% by area normalization).

- Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H] ion).

References : Synthesis protocols for analogous carboximidamide salts .

Basic: What biological targets or mechanisms are associated with this compound?

Answer:

The compound’s carboximidamide moiety suggests potential interactions with enzymes or receptors requiring amidine binding sites. Known targets for similar structures include:

- Serine Proteases : Inhibition via amidine group interaction with catalytic triad (e.g., trypsin-like proteases) .

- Viral Enzymes : Antiviral activity against HIV protease due to structural mimicry of peptide substrates .

Methodological Tip : Use surface plasmon resonance (SPR) or fluorescence-based assays to quantify binding affinity.

Basic: How does the hydrochloride salt form influence solubility and stability in experimental settings?

Answer:

The hydrochloride salt enhances:

- Solubility : Increased polarity allows dissolution in aqueous buffers (e.g., PBS at pH 7.4).

- Stability : Reduced hygroscopicity compared to free bases, minimizing degradation during storage.

Experimental Validation : Perform stability studies under varying pH/temperature using accelerated aging protocols .

Advanced: How can computational methods optimize the synthesis and reaction pathways for this compound?

Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts.

Case Study : ICReDD’s quantum chemical calculations reduced trial-and-error in reaction design for similar compounds .

Advanced: How should researchers address contradictory data in reported biological activities?

Answer:

- Systematic Reproducibility : Replicate assays under standardized conditions (e.g., cell lines, buffer composition).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., impurity profiles, salt forms) causing discrepancies.

Example : Variability in enzyme inhibition assays for benzamidine derivatives was resolved by controlling ionic strength .

Advanced: What techniques elucidate the compound’s interaction mechanisms with enzymes?

Answer:

- X-ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes (e.g., PDB deposition for HIV protease).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Dynamics (MD) : Simulate binding kinetics and residence times.

Reference : Structural insights from 3-chloro-4-fluoro-benzamidine-HIV protease complexes .

Advanced: What safety protocols are critical for handling reactive intermediates during synthesis?

Answer:

- Hazard Assessment : Use predictive tools (e.g., EPA DSSTox) to flag explosive/flammable intermediates.

- Process Safety : Implement flow chemistry to minimize batch-scale risks.

- Waste Management : Neutralize acidic byproducts with carbonate buffers before disposal.

Guidance : Align with OSHA guidelines for amidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.